molecular formula C18H22N4O2S B2813854 N-butyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide CAS No. 941884-13-5

N-butyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide

Cat. No. B2813854
CAS RN: 941884-13-5
M. Wt: 358.46
InChI Key: PVLLWPGTOIUXBH-UHFFFAOYSA-N
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Description

N-butyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide, also known as BMPT, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BMPT is a thienopyrazole derivative that possesses interesting pharmacological properties, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds involves detailed synthesis and characterization processes. For example, studies have synthesized various pyrazole and pyrazolone derivatives, elucidating their structures through techniques like NMR, mass spectrometry, and crystallography. Such compounds often exhibit interesting chemical properties due to their unique structures, making them subjects of extensive chemical studies (Hassan et al., 2014; Kumara et al., 2018).

Biological Activity

Pyrazole derivatives are often evaluated for their biological activities. For instance, some studies have focused on their cytotoxic properties against cancer cell lines, showing that these compounds can have significant biological effects. This highlights the potential of such compounds in medical and pharmaceutical research, where they could serve as leads for the development of new therapeutic agents (Hassan et al., 2014; Deng et al., 2016).

Chemical Reactivity and Applications

Research into the chemical reactivity of such compounds often reveals their potential applications in various fields, including materials science, catalysis, and as intermediates in organic synthesis. The synthesis of novel pyrazole derivatives and their characterization provides valuable information about their chemical behavior, which could be exploited in designing materials with specific properties or in developing new synthetic methodologies (Iminov et al., 2015).

properties

IUPAC Name

N-butyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-3-4-9-19-17(23)18(24)20-16-14-10-25-11-15(14)21-22(16)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLLWPGTOIUXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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